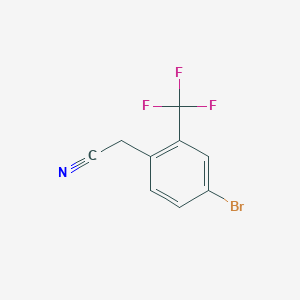

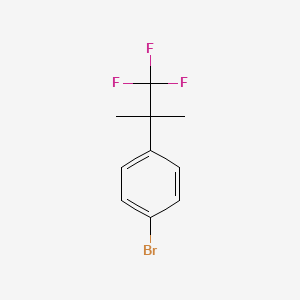

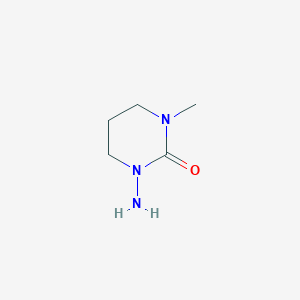

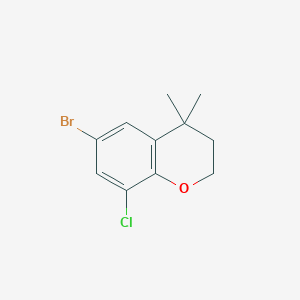

![molecular formula C12H15BrFNO2 B1375156 tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate CAS No. 1358684-71-5](/img/structure/B1375156.png)

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate

Vue d'ensemble

Description

“tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate” is a chemical compound with the CAS Number: 1358684-71-5 . It has a molecular weight of 304.16 . The IUPAC name for this compound is tert-butyl 2-bromo-5-fluorobenzylcarbamate .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Biologically Active Compounds : Tert-butyl carbamates serve as important intermediates in synthesizing biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is synthesized from commercially available compounds, demonstrating its role in the preparation of complex molecules like omisertinib (AZD9291) (Bingbing Zhao et al., 2017).

Use in Diels-Alder Reactions : Tert-butyl carbamates are utilized in Diels-Alder reactions, a key method in synthetic organic chemistry for constructing cyclic structures. This underscores their versatility in chemical synthesis (A. Padwa et al., 2003).

Involvement in Asymmetric Mannich Reactions : Tert-butyl carbamates are used in asymmetric Mannich reactions, highlighting their role in producing chiral compounds, essential in pharmaceutical chemistry (J. Yang et al., 2009).

Deprotection of Carbamates : Research shows that aqueous phosphoric acid can effectively deprotect tert-butyl carbamates under mild conditions, indicating their application in selective synthesis processes (Bryan Li et al., 2006).

Synthesis of GABAA-gated Chloride Ion Channel Blockers : Certain tert-butyl carbamates are synthesized as ligands for the GABAA receptor complex-associated neuronal chloride ion channels. This demonstrates their potential use in neurological research and drug development (S. Snyder et al., 1995).

Transformation of Amino Protecting Groups : Tert-butyl carbamates are instrumental in transforming amino protecting groups, showcasing their utility in peptide and protein chemistry (M. Sakaitani et al., 1990).

Insecticide Metabolism Studies : The metabolism of tert-butylphenyl N-methylcarbamate in insects and mice has been researched, contributing to our understanding of biochemical pathways in different species (P. Douch et al., 1971).

Crystallographic Studies : Tert-butyl carbamates have been studied using X-ray diffraction, indicating their significance in material science and crystallography (P. Baillargeon et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQLCYXERBDSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

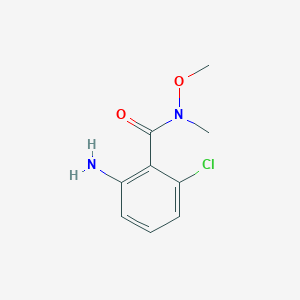

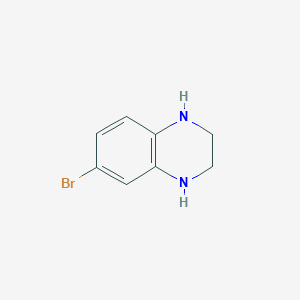

![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)